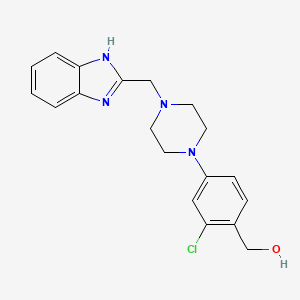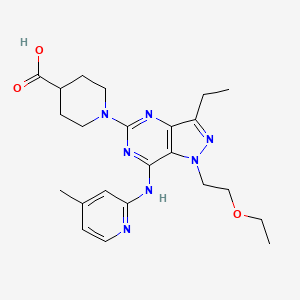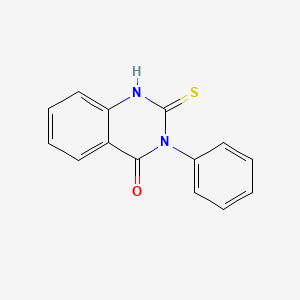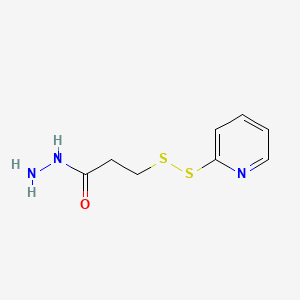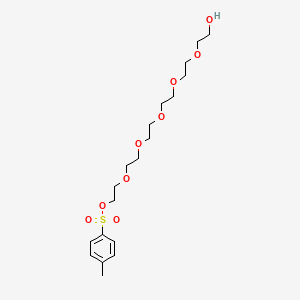
Hydroxy-PEG7-OTs
概要
説明
Synthesis Analysis
PEG7-Tos is ideal for use in bioconjugation, drug delivery, and prodrug synthesis, with its functional groups opening up a world of possibilities for innovative research . At one end of the PEG7-Tos molecule is a hydroxyl (OH) group, which is highly reactive and can participate in various chemical reactions .Molecular Structure Analysis
The molecular structure of Hydroxy-PEG7-OTs consists of a polyethylene glycol (PEG) backbone with a tosyl group attached. The InChI representation of its structure isInChI=1S/C19H32O9S/c1-18-2-4-19 (5-3-18)29 (21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 . Physical And Chemical Properties Analysis
Hydroxy-PEG7-OTs has a molecular weight of 436.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 19 . The exact mass is 436.17670377 g/mol and the monoisotopic mass is also 436.17670377 g/mol . The topological polar surface area is 118 Ų .科学的研究の応用
On-Demand Drug Delivery and Chemo-photothermal Therapy
Hydroxy-PEG derivatives have been utilized in creating polydopamine nanoparticle-knotted PEG hydrogels for on-demand drug delivery and chemo-photothermal therapy. This smart hydrogel system enables localized and controlled release of anticancer drugs with the potential for combined therapy modalities, exhibiting excellent biocompatibility and effectiveness in tumor suppression (Wang et al., 2017).
Modulating Antibody Pharmacokinetics
Hydroxy-PEGylation, a process of attaching PEG chains to molecules, has shown promise in enhancing the pharmacokinetics of antibodies. This modification improves blood half-life, stability, bioavailability, and reduces immunogenicity of therapeutic proteins, offering a significant advancement in drug delivery and bioconjugation techniques (Chen, Constantinou, & Deonarain, 2011).
Prevention of Post-operative Peritoneal Adhesions
In the development of biodegradable and biocompatible hydrogels, Hydroxy-PEG derivatives facilitated the creation of PEG hydrogels through a thiol-ene "click" reaction. These hydrogels present promising physical barriers for preventing post-operative peritoneal adhesion, demonstrating their potential in surgical applications (Zhu et al., 2014).
Cholesterol Efflux in Niemann-Pick Type C1 Disease
Hydroxy-PEGylated lipid micelles have been identified as effective in promoting cholesterol efflux from lysosomal storage disorder cells, offering a synergistic approach with existing treatments for disorders like Niemann-Pick Type C1. These findings highlight the potential of Hydroxy-PEG derivatives in facilitating novel therapeutic strategies (Brown et al., 2016).
Regenerative Medicine and Tissue Engineering
Hydroxy-PEG hydrogels have been extensively researched for their applications in regenerative medicine and tissue engineering. These hydrogels can be designed to release biomolecules in a controlled manner, acting as scaffolds that support cell growth and differentiation. Their versatility and biocompatibility make them ideal for creating engineered tissues and promoting wound healing (Lin & Anseth, 2009).
将来の方向性
PEG-based hydrogels, which would include Hydroxy-PEG7-OTs, show great promise as drug delivery platforms . They have low cytotoxicity, biocompatibility, and remarkable drug-encapsulating capability, combined with excellent circulation stability and tunability of mechanical properties . Future research will likely focus on addressing the limitations of PEG-based hydrogels in cancer therapy for their clinical translation .
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDQALOCQRYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156116 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG7-OTs | |
CAS RN |
42749-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
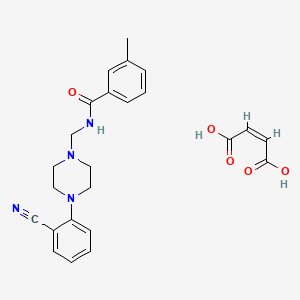
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)
![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)
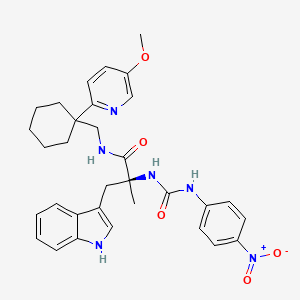
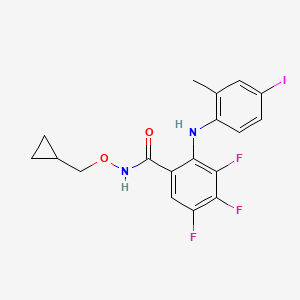
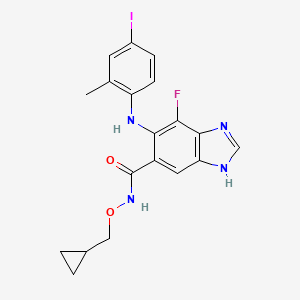
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
